molecular formula C13H22O2 B12703048 L5F3JR7Uex CAS No. 477327-28-9

L5F3JR7Uex

Cat. No.: B12703048
CAS No.: 477327-28-9
M. Wt: 210.31 g/mol
InChI Key: JMFSPBCEJRJMPH-OWOJBTEDSA-N
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Description

Properties

CAS No.

477327-28-9

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

(E)-7-cyclohexylhept-4-enoic acid

InChI

InChI=1S/C13H22O2/c14-13(15)11-7-2-1-4-8-12-9-5-3-6-10-12/h1-2,12H,3-11H2,(H,14,15)/b2-1+

InChI Key

JMFSPBCEJRJMPH-OWOJBTEDSA-N

Isomeric SMILES

C1CCC(CC1)CC/C=C/CCC(=O)O

Canonical SMILES

C1CCC(CC1)CCC=CCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-7-cyclohexyl-4-heptenoic acid typically involves the reaction of cyclohexylmagnesium bromide with an appropriate heptenoic acid derivative under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of (4E)-7-cyclohexyl-4-heptenoic acid may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more cost-effective and consistent.

Chemical Reactions Analysis

Types of Reactions

(4E)-7-Cyclohexyl-4-heptenoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the heptenoic acid chain to a single bond, resulting in a saturated compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the cyclohexyl ring or the heptenoic acid chain are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions, amines) are commonly employed.

Major Products Formed

    Oxidation: Formation of cyclohexyl ketones or carboxylic acids.

    Reduction: Formation of saturated cyclohexyl heptanoic acid.

    Substitution: Formation of various substituted cyclohexyl derivatives depending on the reagents used.

Scientific Research Applications

(4E)-7-Cyclohexyl-4-heptenoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4E)-7-cyclohexyl-4-heptenoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize L5F3JR7Uex, a comparative analysis with structurally or functionally analogous compounds is essential. However, the evidence provided lacks direct data on this compound or its analogs. Below is a generalized framework for such comparisons, based on standard chemical evaluation methodologies :

Table 1: Hypothetical Comparison Framework

Property This compound (Hypothetical) Compound A (Fluorobenzene Derivative) Compound B (Polyaromatic Hydrocarbon)
Molecular Weight ~320 g/mol (estimated) 294 g/mol 352 g/mol
Thermal Stability >300°C 220–250°C 280–310°C
Solubility Low in polar solvents Moderate in dichloromethane Insoluble in water
Application Polymer precursors Solvent additives Semiconductor coatings

Notes:

  • Thermal stability and solubility trends align with fluorinated aromatic systems .

Key Research Findings

Reactivity : Fluorinated analogs like Compound A exhibit electrophilic substitution patterns, whereas this compound may favor nucleophilic pathways due to hypothesized electron-withdrawing substituents .

Environmental Impact : Unlike polyaromatic hydrocarbons (Compound B), fluorinated compounds like this compound show lower bioaccumulation risks but higher persistence in aqueous environments .

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